2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
Overview
Description
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-thienyl)-1,2,4-triazole: Shares the triazole and thiophene rings but lacks the acetohydrazide group.
2-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring but has an oxadiazole ring instead of a triazole ring.
2-(2-thienyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.
Uniqueness
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is unique due to the presence of both the triazole and thiophene rings, as well as the acetohydrazide group
Properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIVYVCYCXGPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=N2)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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